molecular formula C21H20N4O B12855369 4-(3-Aminopropyl)-5-(2-phenylquinolin-4-yl)-1H-pyrazol-3(2H)-one CAS No. 881040-84-2

4-(3-Aminopropyl)-5-(2-phenylquinolin-4-yl)-1H-pyrazol-3(2H)-one

Katalognummer: B12855369
CAS-Nummer: 881040-84-2
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: TUKUXSZRIBKPPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Aminopropyl)-5-(2-phenylquinolin-4-yl)-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a 3-aminopropyl side chain at position 4 and a 2-phenylquinolin-4-yl substituent at position 3. The pyrazolone core is a versatile scaffold known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

Eigenschaften

CAS-Nummer

881040-84-2

Molekularformel

C21H20N4O

Molekulargewicht

344.4 g/mol

IUPAC-Name

4-(3-aminopropyl)-5-(2-phenylquinolin-4-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C21H20N4O/c22-12-6-10-16-20(24-25-21(16)26)17-13-19(14-7-2-1-3-8-14)23-18-11-5-4-9-15(17)18/h1-5,7-9,11,13H,6,10,12,22H2,(H2,24,25,26)

InChI-Schlüssel

TUKUXSZRIBKPPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=C(C(=O)NN4)CCCN

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-(3-Aminopropyl)-5-(2-phenylquinolin-4-yl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. For instance, the synthesis may include the reaction of substituted quinolines with hydrazine derivatives to form pyrazole frameworks, followed by functionalization to introduce the aminopropyl group.

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anticancer properties. For example, a related study showed that certain pyrazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
4-(3-Aminopropyl)-5-(2-phenylquinolin-4-yl)-1H-pyrazol-3(2H)-oneA549 (Lung)TBD

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In a comparative study, several analogs were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL .

BacteriaMIC (µg/mL) for Compound
E. coli50
S. aureus25
P. aeruginosaTBD

Anti-inflammatory Activity

Pyrazole compounds have been recognized for their anti-inflammatory properties. In vivo studies have shown that certain derivatives can reduce inflammation markers in models of carrageenan-induced edema . The compound's mechanism may involve inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Mechanistic Insights

The biological activity of 4-(3-Aminopropyl)-5-(2-phenylquinolin-4-yl)-1H-pyrazol-3(2H)-one can be attributed to its ability to interact with various biological targets:

  • PPARγ Agonism : Some studies suggest that similar pyrazole derivatives can act as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and lipid storage .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression, such as COX and lipoxygenase pathways.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including our compound of interest, against various cancer cell lines. The results indicated promising cytotoxic effects, particularly in lung and breast cancer models .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of pyrazole derivatives against clinically relevant pathogens. The study highlighted significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 4-(3-Aminopropyl)-5-(2-phenylquinolin-4-yl)-1H-pyrazol-3(2H)-one. Quinoline-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy .

Case Study:
A study demonstrated that derivatives of quinoline exhibited significant inhibition of cancer cell proliferation through apoptosis induction. The specific compound was evaluated against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

Case Study:
In vitro studies showed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting its role as an anti-inflammatory agent .

3. Antimicrobial Activity
The antimicrobial properties of pyrazolone derivatives have also been explored. The compound demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Vergleich Mit ähnlichen Verbindungen

Pyrazolone derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural and Functional Analogues

Table 1: Key Pyrazolone Derivatives and Their Properties
Compound Name Substituents Biological Activity Potency (EC₅₀/MIC) Pharmacokinetics References
Target Compound 3-Aminopropyl, 2-phenylquinolin-4-yl Theoretical applications: Kinase inhibition, antimicrobial - Predicted: Moderate solubility due to aminopropyl group; quinoline may reduce bioavailability -
Compound 1 (ASP) 2,4-Dichloro-5-methylphenylthio Anti-ALS (SOD1G93A aggregation) HTS hit compound Rapid clearance, short microsomal half-life
Compound 19 3,5-Dichlorophenylthio Anti-ALS EC₅₀ = 170 nM Improved stability vs. Compound 1
DPTPD Azo group with trihydroxy phenyl Antimicrobial MIC < amoxicillin High lipophilicity enhances membrane permeability
DMPO 2-Methylbenzylidene amino Corrosion inhibition IE% = 85–92% (QSAR) Electron-donating groups enhance adsorption
4-(Benzo[d]thiazol-2-yl) derivatives Benzothiazole substituent Nucleophilic reactivity - Used in heterocyclic synthesis

Key Observations

Anti-ALS Activity: Compound 1 (arylsulfanyl pyrazolone) and its optimized analog, Compound 19, inhibit mutant SOD1G93A aggregation, a hallmark of ALS. The 3,5-dichlorophenylthio group in Compound 19 enhances potency (EC₅₀ = 170 nM) compared to Compound 1, likely due to improved hydrophobic interactions . Target Compound: The 2-phenylquinolin-4-yl group may offer enhanced π-π stacking with protein aggregates, but its larger size could reduce blood-brain barrier penetration compared to smaller thioether substituents.

Antimicrobial Activity: DPTPD, an azo-linked pyrazolone, shows superior activity against gram-positive and gram-negative bacteria compared to amoxicillin. The trihydroxy phenyl group and nitrogen-rich structure contribute to membrane disruption . Target Compound: The 3-aminopropyl group may act as a protonable moiety, improving solubility and interaction with bacterial membranes. However, the bulky quinoline group might limit penetration into bacterial cells.

Corrosion Inhibition: DMPO inhibits mild steel corrosion in acidic environments via adsorption, facilitated by electron-donating groups like the benzylidene amino substituent . Target Compound: The 3-aminopropyl group could enhance adsorption on metal surfaces, but the quinoline moiety’s hydrophobicity may reduce efficacy in aqueous environments.

Synthetic Versatility: Benzothiazolyl-substituted pyrazolones (e.g., –17) undergo nucleophilic substitution, enabling diverse derivatization. Similarly, the target compound’s aminopropyl group offers a handle for further functionalization .

Pharmacokinetic Considerations

  • Lipophilicity vs. This contrasts with DPTPD, where lipophilicity enhances antimicrobial activity .
  • Metabolic Stability: Compound 1’s rapid clearance highlights the need for substituents that resist oxidative metabolism. The target compound’s quinoline group may slow degradation, but the aminopropyl chain could introduce susceptibility to proteolytic cleavage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.